molecular formula C22H23ClFN3O4S B2975543 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215468-68-0

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2975543
CAS No.: 1215468-68-0
M. Wt: 479.95
InChI Key: PZTIGLVFVQENQN-UHFFFAOYSA-N
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Description

The compound N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a morpholinoethyl group, and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S.ClH/c23-16-2-1-3-19-20(16)24-22(31-19)26(7-6-25-8-10-28-11-9-25)21(27)15-4-5-17-18(14-15)30-13-12-29-17;/h1-5,14H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTIGLVFVQENQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, including the formation of the benzothiazole ring, the introduction of the morpholine group, and the construction of the benzodioxine structure. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring and morpholine moiety may play a crucial role in binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole Carboxamide Derivatives

highlights N-substituted benzothiazole carboxamides with varying substituents (e.g., chlorophenyl, difluorophenyl). These compounds are synthesized via nucleophilic substitution or cyclization in ethanol, with yields ranging from 37% to 70% . In contrast, the target compound replaces phenyl substituents with a morpholinoethyl group, which may influence steric and electronic properties. The fluorine atom at the benzothiazole 4-position likely enhances metabolic stability compared to non-fluorinated analogs .

Morpholine-Containing Compounds

Morpholine derivatives, such as those in (e.g., 3q, 3r), feature morpholine-propoxy or dimethylaminomethyl groups. These substituents improve solubility and modulate target binding. The target compound’s morpholinoethyl chain may similarly enhance pharmacokinetic properties, though its direct impact on activity requires empirical validation .

Triazole and Sulfonyl Derivatives

describes 1,2,4-triazole derivatives with sulfonyl and fluorophenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms) and strong IR absorption bands (e.g., νC=S at 1247–1255 cm⁻¹) .

Pharmacological and Docking Comparisons

emphasizes the role of chemical space docking in identifying kinase inhibitors like ROCK1. The target compound’s morpholine and fluorine substituents may optimize interactions with kinase active sites, similar to high-scoring docked compounds in virtual screenings .

Key Research Findings

Synthetic Challenges: Morpholinoethyl and benzodioxine groups may reduce synthetic yields compared to simpler phenyl-substituted analogs (e.g., 4i: 37% yield in ) due to steric hindrance .

Pharmacological Advantages : The fluorine atom likely reduces oxidative metabolism, while the morpholine group enhances aqueous solubility—critical for CNS-targeting agents .

Contradictions and Limitations

  • Core Structure Differences : Unlike triazole-thiones (), the target compound’s benzodioxine ring may limit tautomerism-driven interactions .
  • Docking Uncertainties : While supports morpholine’s role in docking efficiency, the benzodioxine’s rigidity could hinder conformational adaptation in some targets .

Biological Activity

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their potential therapeutic applications due to their broad spectrum of biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3O3SC_{15}H_{16}F_{N}3O_{3}S, with a molecular weight of approximately 335.37 g/mol. The structure features a benzothiazole moiety linked to a morpholine group, which contributes to its biological activity.

Antitumor Activity

Research has shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (μM)
MDA-MB-23115.9
A54921.5
SK-Hep-125.1

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results, with minimal inhibitory concentrations (MICs) suggesting effective antibacterial activity.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli20

Antitubercular Activity

Recent studies indicate that certain derivatives possess significant antitubercular activity. Compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have been shown to inhibit the growth of Mycobacterium tuberculosis in vitro, with comparative efficacy to standard treatments like isoniazid.

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit enzymes involved in cancer cell proliferation.
  • DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.

Case Studies

One notable study explored the synthesis and evaluation of several benzothiazole derivatives for their antitumor activity. Among these, a compound structurally similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine exhibited a GI50 value of 25 μM against human ovarian cancer cells (OVCAR-4), indicating its potential as a lead compound for further development.

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